Potasan Potasan Potasan is a thiophosphoric acid ester insecticide from the coumarin series.
Brand Name: Vulcanchem
CAS No.: 299-45-6
VCID: VC0540028
InChI: InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3
SMILES: CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Molecular Formula: C14H17O5PS
Molecular Weight: 328.32 g/mol

Potasan

CAS No.: 299-45-6

Cat. No.: VC0540028

Molecular Formula: C14H17O5PS

Molecular Weight: 328.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Potasan - 299-45-6

Specification

CAS No. 299-45-6
Molecular Formula C14H17O5PS
Molecular Weight 328.32 g/mol
IUPAC Name 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one
Standard InChI InChI=1S/C14H17O5PS/c1-4-16-20(21,17-5-2)19-11-6-7-12-10(3)8-14(15)18-13(12)9-11/h6-9H,4-5H2,1-3H3
Standard InChI Key KNIUHBNRWZGIQQ-UHFFFAOYSA-N
SMILES CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Canonical SMILES CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Potasan’s IUPAC name, O,O-diethyl O-4-methyl-2-oxo-2H-chromen-7-yl phosphorothioate, reflects its hybrid structure combining a coumarin moiety with a phosphorothioate ester (Figure 1). The coumarin core consists of a benzopyran-2-one system substituted with a methyl group at position 4, while the phosphorothioate group is attached via an ether linkage at position 7 .

Table 1: Key Chemical Properties of Potasan

PropertyValue/Description
Molecular FormulaC14H17O5PS\text{C}_{14}\text{H}_{17}\text{O}_{5}\text{PS}
Molecular Weight328.32 g/mol
CAS Registry Number299-45-6
SMILES NotationCCOP(=S)(OCC)OC1=CC2=C(C=C1)C(C)=CC(=O)O2
InChI KeyKNIUHBNRWZGIQQ-UHFFFAOYSA-N
SolubilityNot Available
StabilityLikely stable under standard conditions

The phosphorothioate group (P=S\text{P=S}) distinguishes Potasan from conventional organophosphates, potentially altering its reactivity and biological activity .

Structural Classification and Analogues

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit details of Potasan’s synthesis are absent from available literature, its structure implies a multi-step process involving:

  • Coumarin Core Synthesis: Formation of 4-methylcoumarin via Pechmann condensation of resorcinol with ethyl acetoacetate under acidic conditions.

  • Phosphorylation: Introduction of the diethyl phosphorothioate group at the 7-hydroxyl position using thiophosphoryl chloride (PSCl3\text{PSCl}_3) followed by ethanol quenching.

The phosphorothioate moiety’s incorporation likely enhances lipid solubility, facilitating membrane penetration in biological systems .

Stability and Reactivity

Biological Activity and Hypothetical Applications

Mechanism of Action in Pest Management

Coumarin derivatives like 6-methylcoumarin exhibit insecticidal activity by inhibiting AChE, a critical enzyme in neurotransmission . Mutagenesis studies reveal that coumarins target specific residues in insect AChE (e.g., Lys585 in aphids), sparing non-target species like honeybees where equivalent residues differ (Val548) . Potasan’s phosphorothioate group may potentiate AChE inhibition through irreversible phosphorylation, a hallmark of organophosphate toxicity .

Table 2: Comparative Bioactivity of Coumarin Derivatives

CompoundTarget OrganismMechanismSelectivity for Insects vs. Pollinators
6-MethylcoumarinAphis gossypiiReversible AChE InhibitionHigh (Non-toxic to honeybees)
PotasanHypotheticalIrreversible AChE InhibitionUnknown (Dependent on structural nuances)

Toxicological and Ecotoxicological Considerations

Environmental Impact

The phosphorothioate group’s stability could prolong environmental residency, raising concerns about bioaccumulation. Analogous compounds like parathion demonstrate high toxicity to aquatic organisms, suggesting Potasan may pose similar risks without proper mitigation .

Regulatory Status and Research Gaps

Critical Research Needs

  • Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles in model organisms.

  • Ecotoxicology: Impact on non-target species, including pollinators and aquatic life.

  • Degradation Pathways: Hydrolytic and microbial degradation kinetics under environmental conditions.

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